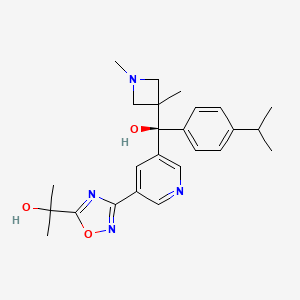

IDOR-1117-2520

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C25H32N4O3 |

|---|---|

Poids moléculaire |

436.5 g/mol |

Nom IUPAC |

2-[3-[5-[(R)-(1,3-dimethylazetidin-3-yl)-hydroxy-(4-propan-2-ylphenyl)methyl]pyridin-3-yl]-1,2,4-oxadiazol-5-yl]propan-2-ol |

InChI |

InChI=1S/C25H32N4O3/c1-16(2)17-7-9-19(10-8-17)25(31,24(5)14-29(6)15-24)20-11-18(12-26-13-20)21-27-22(32-28-21)23(3,4)30/h7-13,16,30-31H,14-15H2,1-6H3/t25-/m0/s1 |

Clé InChI |

RLAQKDLLSLGHQO-VWLOTQADSA-N |

SMILES isomérique |

CC(C)C1=CC=C(C=C1)[C@](C2=CN=CC(=C2)C3=NOC(=N3)C(C)(C)O)(C4(CN(C4)C)C)O |

SMILES canonique |

CC(C)C1=CC=C(C=C1)C(C2=CN=CC(=C2)C3=NOC(=N3)C(C)(C)O)(C4(CN(C4)C)C)O |

Origine du produit |

United States |

Foundational & Exploratory

IDOR-1117-2520: A Deep Dive into its Mechanism of Action in Psoriasis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoriasis is a chronic, immune-mediated inflammatory disease of the skin, pathologically characterized by epidermal hyperplasia, keratinocyte hyperproliferation, and infiltration of immune cells.[1] The interleukin-23 (IL-23)/T helper 17 (Th17) cell axis is recognized as a central driver of psoriasis pathogenesis. A key step in this pathway is the migration of pathogenic, IL-17-producing T cells to the skin, a process orchestrated by the chemokine receptor CCR6 and its ligand, CCL20. IDOR-1117-2520 is a novel, orally available, small-molecule antagonist of CCR6, positioning it as a promising therapeutic candidate for psoriasis and other autoimmune diseases driven by the CCR6/CCL20 axis. This technical guide elucidates the core mechanism of action of this compound in psoriasis, supported by preclinical data, detailed experimental methodologies, and pathway visualizations.

Core Mechanism of Action: Antagonism of the CCR6/CCL20 Axis

This compound is a potent and selective antagonist of the C-C chemokine receptor type 6 (CCR6).[2] Its primary mechanism of action is the inhibition of the interaction between CCR6 and its unique chemokine ligand, CCL20. This blockade disrupts a critical step in the pathogenesis of psoriasis: the recruitment of pathogenic CCR6-expressing immune cells, particularly Th17 cells and γδ T cells, into the skin.

In psoriatic lesions, keratinocytes and other skin cells are stimulated to produce high levels of CCL20. This chemokine creates a gradient that attracts CCR6-positive immune cells from the circulation into the dermis and epidermis. These recruited cells, most notably Th17 and γδ T cells, are major producers of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22. These cytokines, in turn, act on keratinocytes to promote their proliferation and the production of other inflammatory mediators, thus perpetuating the inflammatory cycle of psoriasis.

By binding to CCR6, this compound prevents its activation by CCL20, thereby inhibiting the downstream signaling cascades that lead to chemotaxis. This disruption of immune cell trafficking to the skin is the cornerstone of its therapeutic effect in psoriasis. Preclinical studies have demonstrated that this targeted action leads to a reduction in skin inflammation, epidermal thickness, and the infiltration of pathogenic T cells.[2]

Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro and in vivo preclinical studies.

Table 1: In Vitro Activity of this compound

| Assay | Cell Line/System | Ligand | IC50 | Reference |

| Calcium Flux | CHO cells expressing human CCR6 | CCL20 | ~63 nM | [3] |

| β-Arrestin Recruitment | Cells expressing human CCR6 | CCL20 | ~30 nM | [3] |

| Receptor Internalization | Human whole blood | - | 20 nM | [4] |

| B-cell Migration | Human B cells | CCL20 | 50 nM (40% inhibition) | [4] |

| T-cell Migration | Human T cells | CCL20 | 50 nM (50% inhibition) | [4] |

Table 2: In Vivo Efficacy of this compound in Psoriasis Mouse Models

| Model | Treatment | Dose | Outcome | p-value | Reference |

| Aldara-induced dermatitis | This compound (in drinking water) | 0.5 mg/mL | Dose-dependent reduction in ear thickness | <0.0001 vs. vehicle | [5] |

| Aldara-induced dermatitis | This compound (oral) | 50 mg/kg | Reduction in ear swelling from 48h to day 8 | <0.0001 vs. vehicle | [5] |

| IL-23-induced dermatitis | This compound | Not specified | Superior reduction in ear swelling over 7 days compared to anti-IL-17A antibody | Not specified | [5] |

| IL-23-induced dermatitis | This compound | Not specified | Significant reduction in CCR6+ CD3+ T cells in the ear | Not specified | [5] |

Experimental Protocols

The preclinical efficacy of this compound has been evaluated in well-established mouse models of psoriasis-like skin inflammation.

Aldara (Imiquimod)-Induced Psoriasis-like Skin Inflammation Model

This is a widely used model that recapitulates many features of human psoriasis, including a dependency on the IL-23/IL-17 axis.

-

Animals: Typically, BALB/c or C57BL/6 mice are used.

-

Induction: A daily topical dose of 62.5 mg of 5% imiquimod cream (Aldara) is applied to the shaved back and/or ear of the mice for 5 to 8 consecutive days.

-

Treatment: this compound is administered orally, often via drinking water (e.g., at a concentration of 0.5 mg/mL) or by oral gavage (e.g., 50 mg/kg daily). Treatment usually commences shortly before or at the same time as the imiquimod application and continues throughout the study period.

-

Assessments:

-

Macroscopic: Ear thickness is measured daily using a caliper. Skin inflammation is often scored based on the Psoriasis Area and Severity Index (PASI), assessing erythema, scaling, and induration.

-

Histological: Skin biopsies are taken at the end of the study, fixed, and stained with hematoxylin and eosin (H&E) to assess for epidermal hyperplasia (acanthosis), parakeratosis, and immune cell infiltration.

-

Immunological: Skin and draining lymph nodes are processed to single-cell suspensions for analysis by flow cytometry.

-

IL-23-Induced Psoriasis-like Skin Inflammation Model

This model directly activates the IL-23/IL-17 axis, which is central to psoriasis pathogenesis.

-

Animals: C57BL/6 mice are commonly used.

-

Induction: Recombinant murine IL-23 is injected intradermally into the ear pinna, typically daily or every other day for a period of 4 to 20 days.

-

Treatment: Oral administration of this compound is performed concurrently with the IL-23 injections.

-

Assessments:

-

Macroscopic: Ear swelling is the primary endpoint, measured daily with a caliper.

-

Immunological: Flow cytometric analysis of immune cell populations in the inflamed ear tissue is a key readout.

-

Flow Cytometry Analysis of Skin Infiltrating Lymphocytes

-

Sample Preparation: Ear or back skin is harvested, minced, and digested with enzymes such as collagenase and DNase to obtain a single-cell suspension.

-

Antibody Staining: Cells are stained with a panel of fluorescently-labeled antibodies to identify specific immune cell subsets. A typical panel for identifying pathogenic T cells in this context would include:

-

T-cell markers: CD3, CD4, TCRβ, TCRγδ

-

Chemokine receptor: CCR6

-

Th17 lineage marker: RORγt (requires intracellular staining)

-

Cytokine production: IL-17A (requires intracellular staining after ex vivo stimulation)

-

-

Analysis: Stained cells are analyzed on a flow cytometer to quantify the different cell populations, such as CCR6+ γδ T cells and IL-17A+ Th17 cells.

RNA Sequencing and Transcriptome-based Cell Type Deconvolution

-

RNA Extraction: Total RNA is isolated from skin biopsies.

-

Sequencing: RNA sequencing (RNA-seq) is performed to generate a comprehensive profile of gene expression in the skin tissue.

-

Data Analysis:

-

Differential Gene Expression: The gene expression profiles of treated versus vehicle control groups are compared to identify genes and pathways modulated by this compound.

-

Deconvolution Analysis: Computational algorithms (e.g., CIBERSORTx) are used with immune cell gene signatures (e.g., LM22) to estimate the proportions of different immune cell types within the bulk RNA-seq data.[6] This allows for an in-silico assessment of the changes in immune cell infiltration following treatment.

-

Visualizations

Signaling Pathway of this compound Mechanism of Action

Caption: Mechanism of action of this compound in psoriasis.

Experimental Workflow for Preclinical Evaluation

Caption: Preclinical experimental workflow for this compound evaluation.

CCR6 Intracellular Signaling Cascade

References

- 1. Dissecting the psoriasis transcriptome: inflammatory- and cytokine-driven gene expression in lesions from 163 patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Single-cell RNA-Seq reveals the transcriptional landscape and heterogeneity of skin macrophages in Vsir-/- murine psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. This compound shows promise in the treatment of skin autoimmune diseases | BioWorld [bioworld.com]

- 6. Transcriptomic Profiling of Plaque Psoriasis and Cutaneous T-Cell Subsets during Treatment with Secukinumab - PMC [pmc.ncbi.nlm.nih.gov]

The Selective CCR6 Antagonist IDOR-1117-2520: A Deep Dive into its Mechanism and the CCR6/CCL20 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The C-C chemokine receptor 6 (CCR6) and its unique high-affinity ligand, C-C motif chemokine ligand 20 (CCL20), constitute a critical signaling axis in the recruitment of pathogenic T helper 17 (Th17) cells to sites of inflammation. This pathway is strongly implicated in the pathogenesis of numerous autoimmune diseases, including psoriasis, inflammatory bowel disease (IBD), rheumatoid arthritis (RA), and multiple sclerosis.[1][2] IDOR-1117-2520 is a novel, potent, and selective small molecule antagonist of CCR6 currently under clinical investigation as a promising therapeutic agent for these conditions.[3][4] This technical guide provides a comprehensive overview of the CCR6/CCL20 signaling pathway, the mechanism of action of this compound, and detailed experimental protocols relevant to its preclinical evaluation.

The CCR6/CCL20 Signaling Pathway in Autoimmunity

The CCR6/CCL20 axis is a key regulator of immune cell trafficking.[5] CCR6 is a G protein-coupled receptor (GPCR) predominantly expressed on various immune cells, including Th17 cells, regulatory T cells (Tregs), B cells, immature dendritic cells, and innate lymphoid cells (ILCs).[1] Its ligand, CCL20, is primarily secreted by epithelial cells in response to pro-inflammatory stimuli, creating a chemotactic gradient that guides CCR6-expressing cells to inflamed tissues.[1]

In the context of autoimmune diseases, this pathway plays a pivotal role in the recruitment and accumulation of pro-inflammatory Th17 cells.[2] Th17 cells are a subset of T helper cells that produce inflammatory cytokines such as IL-17 and IL-22, which are central to the pathology of many autoimmune disorders.[2][6] The expression of CCR6 is considered a hallmark of Th17 cells.[7] Upregulation of CCL20 at sites of inflammation leads to the recruitment of these pathogenic Th17 cells, perpetuating the inflammatory cascade.[2] Genome-wide association studies (GWAS) have shown a strong correlation between the expression of CCR6 and the severity of diseases like IBD, psoriasis, RA, and MS.[1]

Upon binding of CCL20 to CCR6, a conformational change in the receptor triggers intracellular signaling cascades. This is thought to involve the activation of phosphoinositide 3-kinase (PI3K), leading to phosphorylation events that provide the necessary energy for cell chemotaxis.[8] The binding of CCL20 to CCR6 also induces the recruitment of β-arrestin, which is involved in receptor desensitization and internalization, as well as G-protein independent signaling.

This compound: A Potent and Selective CCR6 Antagonist

This compound is an orally available small molecule that acts as a potent and selective antagonist of the CCR6 receptor.[4][7] It functions by blocking the interaction between CCL20 and CCR6, thereby inhibiting the downstream signaling events that lead to immune cell migration.[9]

Mechanism of Action

This compound is an insurmountable antagonist, meaning it can suppress the maximal response to an agonist.[10][11] Its mechanism of action involves binding to the CCR6 receptor and preventing the CCL20-mediated intracellular signaling required for chemotaxis. Specifically, this compound has been shown to inhibit:

-

CCL20-mediated calcium flux: The binding of CCL20 to CCR6 normally induces a transient increase in intracellular calcium concentration, a key second messenger in cell activation and migration. This compound potently blocks this calcium mobilization.[3]

-

β-arrestin recruitment: this compound also inhibits the recruitment of β-arrestin to the CCR6 receptor upon CCL20 stimulation.[3]

By blocking these critical signaling events, this compound effectively prevents the migration of CCR6-expressing immune cells, such as pathogenic Th17 cells, to sites of inflammation.[9] This targeted approach offers the potential for a novel therapeutic strategy for a range of autoimmune diseases.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency of this compound

| Assay | Cell Type | Parameter | IC50 Value | Reference |

| Calcium Flux | Recombinant human CCR6-expressing cells | Inhibition of CCL20-mediated calcium flow | 63 nM | [3] |

| β-Arrestin Recruitment | Recombinant human CCR6-expressing cells | Inhibition of β-arrestin recruitment | 30 nM | [3] |

| Receptor Internalization | Not specified | Potent receptor internalization | 20 nM | [5] |

| hERG Inhibition | Not specified | hERG IC50 | 9.4 µM | [5] |

Table 2: In Vivo Efficacy of this compound in a Murine Model of Skin Inflammation

| Model | Treatment Dose | Outcome | Result | Reference |

| Aldara-induced ear swelling | 0.5 mg/mL (topical) | Reduction in ear thickness | Maximum efficacy observed (p<0.0001 vs. vehicle) | [7] |

| Aldara-induced ear swelling | 50 mg/kg (oral) | Reduction in ear swelling | Significant reduction from 48h up to day 8 (p<0.0001 vs. vehicle) | [7] |

Table 3: Pharmacokinetic Properties of this compound in Rats

| Administration Route | Dose | AUC | Cmax | tmax | Reference |

| Oral | 10 mg/kg | 166 ng/h/mL | 132 ng/mL | 0.3 h | [5] |

| Oral | 100 mg/kg | 2770 ng/h/mL | 822 ng/mL | 0.3 h | [5] |

| Intravenous | 3 mg/kg | 443 ng/h/mL | - | - | [5] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of CCR6 antagonists like this compound.

In Vitro Assays

1. Calcium Flux Assay (FLIPR-based)

This assay measures the ability of a compound to inhibit the CCL20-induced increase in intracellular calcium in cells expressing CCR6.

-

Cell Line: HEK-293 cells stably expressing human CCR6.

-

Reagents:

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Probenecid (to prevent dye leakage).

-

CCL20 (agonist).

-

This compound or other test compounds.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

-

Protocol:

-

Seed CCR6-expressing cells into 96- or 384-well black-walled, clear-bottom plates and culture overnight.

-

Prepare the dye loading solution containing the calcium-sensitive dye and probenecid in assay buffer.

-

Remove the culture medium from the cells and add the dye loading solution.

-

Incubate the plate for 1 hour at 37°C in the dark to allow for dye loading.

-

During the incubation, prepare serial dilutions of the test compound (this compound) and the CCL20 agonist.

-

After incubation, place the cell plate into a Fluorometric Imaging Plate Reader (FLIPR).

-

Add the test compound to the cells and incubate for a specified period (e.g., 15-30 minutes).

-

Add the CCL20 agonist to stimulate the cells and immediately begin recording fluorescence intensity over time.

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Data are analyzed by calculating the percentage of inhibition of the CCL20 response by the test compound and fitting the data to a dose-response curve to determine the IC50 value.

-

2. β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the CCR6 receptor upon agonist stimulation, a key step in GPCR desensitization and signaling.

-

Technology: Enzyme Fragment Complementation (EFC) technology (e.g., DiscoverX PathHunter).

-

Cell Line: A cell line engineered to co-express CCR6 fused to a small enzyme fragment (ProLink) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).

-

Protocol:

-

Plate the engineered cells in a white, opaque 96- or 384-well plate.

-

Add serial dilutions of the test compound (this compound) to the cells and incubate.

-

Add the CCL20 agonist to the wells to stimulate the receptor.

-

Upon agonist binding, CCR6 is activated, leading to the recruitment of β-arrestin.

-

The proximity of the two enzyme fragments upon recruitment allows them to complement and form an active enzyme.

-

Add the enzyme substrate, which is then hydrolyzed by the active enzyme, producing a chemiluminescent signal.

-

Measure the luminescence using a plate reader.

-

The intensity of the signal is proportional to the amount of β-arrestin recruitment.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

3. In Vitro Chemotaxis Assay

This assay assesses the ability of a compound to block the migration of immune cells towards a chemoattractant.

-

Apparatus: Transwell migration plates (e.g., Boyden chamber) with a porous membrane (typically 3-8 µm pore size).

-

Cell Type: CCR6-expressing cells (e.g., primary Th17 cells or a CCR6-expressing cell line).

-

Protocol:

-

Place the Transwell inserts into the wells of a 24-well plate.

-

Add assay medium containing the chemoattractant (CCL20) to the lower chamber.

-

In the upper chamber (the insert), add the CCR6-expressing cells that have been pre-incubated with different concentrations of the test compound (this compound) or vehicle control.

-

Incubate the plate for a period of time (e.g., 2-4 hours) at 37°C to allow for cell migration through the porous membrane towards the chemoattractant.

-

After incubation, remove the inserts.

-

Quantify the number of cells that have migrated to the lower chamber. This can be done by cell counting using a hemocytometer, flow cytometry, or by using a fluorescent dye to label the cells and measuring the fluorescence in the lower chamber.

-

The inhibition of chemotaxis is calculated relative to the vehicle control.

-

In Vivo Models

1. Aldara (Imiquimod)-Induced Psoriasiform Dermatitis in Mice

This is a widely used model that mimics many of the features of human psoriasis.

-

Animal Strain: BALB/c or C57BL/6 mice.

-

Inducing Agent: Aldara cream (5% imiquimod).

-

Protocol:

-

Shave the backs of the mice one day prior to the start of the experiment.

-

Apply a daily topical dose of Aldara cream (e.g., 62.5 mg) to the shaved back and/or ear for 5-8 consecutive days.

-

Administer the test compound (this compound) orally or via another desired route at specified doses and a defined schedule (e.g., once or twice daily).

-

Monitor the mice daily for signs of inflammation, including:

-

Erythema (redness), scaling, and thickness: Score these parameters using a semi-quantitative scale (e.g., 0-4).

-

Ear thickness: Measure daily using a digital caliper.

-

-

At the end of the study, euthanize the mice and collect skin and spleen tissue.

-

Histological analysis: Process skin samples for H&E staining to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.

-

Flow cytometry: Isolate immune cells from the skin and spleen to quantify the infiltration of different cell populations, such as CCR6+ T cells.

-

Gene expression analysis: Perform qPCR or RNA-seq on skin tissue to measure the expression of inflammatory cytokines and chemokines.

-

2. IL-23-Induced Skin Inflammation in Mice

This model specifically targets the IL-23/IL-17 axis, which is central to psoriasis pathogenesis.

-

Animal Strain: C57BL/6 mice.

-

Inducing Agent: Recombinant murine IL-23.

-

Protocol:

-

Administer intradermal injections of IL-23 (e.g., 500 ng) into the mouse ear every other day for a specified duration.

-

Treat the mice with the test compound (this compound) according to the desired dosing regimen.

-

Measure ear thickness daily.

-

At the end of the experiment, collect ear tissue for histological and immunological analysis as described for the Aldara model.

-

Visualizations

Caption: The CCR6/CCL20 signaling pathway leading to cell migration.

References

- 1. IL-23- and Imiquimod-Induced Models of Experimental Psoriasis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Murine lung eosinophil activation and chemokine production in allergic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. In Vitro Migration Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Imiquimod-Induced Skin Inflammation Model of Psoriasis (Ps) in Mice | Redoxis [redoxis.se]

- 7. researchgate.net [researchgate.net]

- 8. Methodological refinement of Aldara-induced psoriasiform dermatitis model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vitro Migration Assays | Springer Nature Experiments [experiments.springernature.com]

- 10. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 11. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

Preclinical Profile of IDOR-1117-2520: A Novel CCR6 Antagonist for Autoimmune Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

IDOR-1117-2520 is a potent, selective, and orally available small molecule antagonist of the C-C chemokine receptor 6 (CCR6).[1][2] Preclinical data robustly support its therapeutic potential in autoimmune diseases, particularly those driven by the IL-23/IL-17 axis, such as psoriasis. By inhibiting the interaction between CCR6 and its unique ligand, CCL20, this compound effectively blocks the migration of pathogenic T helper 17 (Th17) cells to sites of inflammation.[1][3] This document provides a comprehensive overview of the preclinical data, including in vitro potency, in vivo efficacy in murine models of skin inflammation, and detailed experimental methodologies.

Introduction

The chemokine receptor CCR6 and its ligand CCL20 play a pivotal role in the recruitment of immune cells, including Th17 cells, to inflamed tissues.[3][4] This axis is a key driver of the pathogenesis of several autoimmune diseases. Th17 cells are a major source of pro-inflammatory cytokines like IL-17 and IL-23, making the CCR6-CCL20 interaction a prime target for therapeutic intervention.[1][3] this compound has emerged as a promising clinical candidate by selectively targeting this pathway.[5][6]

Mechanism of Action

This compound functions as a selective and insurmountable antagonist of CCR6.[5][6] It competitively binds to the receptor, thereby preventing the binding of CCL20. This inhibition disrupts the downstream signaling cascade that leads to immune cell migration.[2] The primary mechanism involves the blockade of CCR6-mediated cell trafficking, which in turn reduces the infiltration of pathogenic Th17 cells into target tissues, thereby ameliorating inflammation.[1][7]

References

- 1. Efficacy of this compound, a novel, orally available CCR6 antagonist in preclinical models of skin dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound shows promise in the treatment of skin autoimmune diseases | BioWorld [bioworld.com]

- 4. Novel CCR6-selective antagonist advances in the immune-mediated disorders pipeline | BioWorld [bioworld.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of the Clinical Candidate this compound: A Potent and Selective Antagonist of CCR6 for Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Role of IDOR-1117-2520 in Th17 Cell Migration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

T helper 17 (Th17) cells are a subset of T helper cells that play a critical role in the pathogenesis of various autoimmune and inflammatory diseases. The migration of Th17 cells to sites of inflammation is a key process in disease progression and is primarily mediated by the interaction of the C-C chemokine receptor 6 (CCR6) with its ligand, C-C motif chemokine ligand 20 (CCL20). IDOR-1117-2520 is a potent and selective small-molecule antagonist of CCR6, positioning it as a promising therapeutic candidate for autoimmune disorders. This technical guide provides an in-depth overview of the role of this compound in inhibiting Th17 cell migration, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and relevant signaling pathways.

Introduction to Th17 Cells and CCR6

Th17 cells are characterized by their production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17). These cells are integral to the immune response against extracellular pathogens but are also key drivers of pathology in autoimmune diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.

A defining feature of Th17 cells is the surface expression of the chemokine receptor CCR6.[1] The ligand for CCR6, CCL20, is typically expressed by epithelial cells in tissues and is upregulated under inflammatory conditions. The CCR6/CCL20 axis is therefore a critical pathway for the recruitment of pathogenic Th17 cells to inflamed tissues.[2][3][4]

This compound: A Selective CCR6 Antagonist

This compound is an orally available, small-molecule inhibitor that selectively targets the CCR6 receptor.[3] By binding to CCR6, this compound acts as an antagonist, preventing the binding of CCL20 and subsequently inhibiting the downstream signaling events that lead to cell migration.[2] This targeted approach offers a promising strategy for preventing the accumulation of pathogenic Th17 cells in tissues, thereby mitigating inflammation.

Quantitative Data on the Efficacy of this compound

The potency and efficacy of this compound have been demonstrated in various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy of this compound

| Assay | Target | Metric | Value | Reference |

| Calcium Mobilization Assay | Human CCR6 | IC50 | 62.9 nM | [3] |

| Calcium Flow Inhibition | Human CCR6 | IC50 | 63 nM | [2] |

| β-arrestin Recruitment | Human CCR6 | IC50 | 30 nM | [2] |

| Receptor Internalization | Human CCR6 (whole blood) | IC50 | 20 nM | [3] |

| B Cell Migration Inhibition (towards CCL20) | - | % Inhibition @ 50 nM | 40% | [3] |

| T Cell Migration Inhibition (towards CCL20) | - | % Inhibition @ 50 nM | 50% | [3] |

Table 2: In Vivo Efficacy of this compound in the Aldara-Induced Mouse Model of Skin Inflammation

| Parameter | Treatment Dose | Result | p-value | Reference |

| Ear Thickness Reduction | 0.5 mg/mL (in drinking water) | Maximum efficacy observed | p<0.0001 vs. vehicle | [1][5] |

| Ear Swelling Reduction | 50 mg/kg (gavage) | Apparent from 48h up to day 8 | p<0.0001 vs. vehicle | [5] |

| CCR6+ CD3+ T Cell Infiltration | Not specified | Significant reduction | - | [1][5] |

Experimental Protocols

In Vitro Th17 Cell Migration Assay (Transwell Chemotaxis Assay)

This protocol describes a common method for assessing the effect of this compound on Th17 cell migration towards a CCL20 gradient.

Materials:

-

In vitro differentiated and expanded human or murine Th17 cells

-

RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

-

Recombinant human or murine CCL20

-

This compound

-

Transwell inserts (e.g., 5 µm pore size for 24-well plates)

-

24-well tissue culture plates

-

Flow cytometer

-

Fluorescently labeled antibodies against T cell markers (e.g., CD4, IL-17)

Procedure:

-

Cell Preparation: Culture and expand Th17 cells under appropriate polarizing conditions. Prior to the assay, harvest and wash the cells, then resuspend in migration medium (e.g., RPMI 1640 with 0.5% BSA) at a concentration of 1 x 10^6 cells/mL.

-

Compound Treatment: Pre-incubate the Th17 cell suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

Assay Setup:

-

Add 600 µL of migration medium containing CCL20 (e.g., 100 ng/mL) to the lower chambers of a 24-well plate. For a negative control, add migration medium without CCL20.

-

Place the Transwell inserts into the wells.

-

Add 100 µL of the pre-treated Th17 cell suspension to the upper chamber of each insert.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 3-4 hours.

-

Analysis:

-

Carefully remove the Transwell inserts.

-

Collect the cells that have migrated to the lower chamber.

-

Count the migrated cells using a hemocytometer or a flow cytometer. For flow cytometry, cells can be stained with specific markers to confirm their Th17 phenotype.

-

Calculate the percentage of migration inhibition for each concentration of this compound compared to the vehicle control.

-

Aldara-Induced Mouse Model of Psoriasis-like Skin Inflammation

This in vivo model is widely used to evaluate the efficacy of anti-inflammatory compounds.

Materials:

-

8-12 week old C57BL/6 mice

-

Aldara cream (5% imiquimod)

-

This compound formulated for oral administration (e.g., in drinking water or for gavage)

-

Calipers for measuring ear thickness

-

Anesthesia

-

Surgical tools for tissue harvesting

-

Materials for flow cytometry or RNA extraction

Procedure:

-

Acclimatization: Allow mice to acclimate for at least one week before the start of the experiment.

-

Hair Removal: One day prior to the first Aldara application, shave the dorsal skin of the mice.

-

Compound Administration: Begin administration of this compound or vehicle control. This can be done via oral gavage daily or ad libitum in the drinking water, starting one day before Aldara treatment and continuing throughout the experiment.

-

Induction of Inflammation: Apply a daily topical dose of 62.5 mg of Aldara cream to the shaved dorsal skin and one ear of each mouse for 5-7 consecutive days.[6] A modified protocol using 25 mg of Aldara in a Finn chamber can also be used to reduce systemic effects.[7][8][9]

-

Monitoring:

-

Measure the thickness of both ears daily using a caliper.

-

Monitor the clinical signs of inflammation on the dorsal skin (erythema, scaling, thickness) and assign a Psoriasis Area and Severity Index (PASI) score.

-

Monitor the body weight of the mice daily.

-

-

Endpoint Analysis:

-

At the end of the experiment, euthanize the mice.

-

Harvest the inflamed ear and dorsal skin tissue.

-

Process the tissues for further analysis:

-

Flow Cytometry: Prepare single-cell suspensions to analyze the infiltration of immune cells, particularly CCR6+ T cells.

-

Histology: Fix tissues in formalin, embed in paraffin, and perform H&E staining to assess inflammation and epidermal thickness.

-

Gene Expression Analysis: Extract RNA from the tissues to quantify the expression of pro-inflammatory cytokines and chemokines via qPCR or RNA sequencing.

-

-

Signaling Pathways and Visualizations

CCR6/CCL20 Signaling Pathway in Th17 Cell Migration

The binding of CCL20 to CCR6 on Th17 cells initiates a G-protein coupled receptor (GPCR) signaling cascade. This leads to the activation of downstream effectors that ultimately result in actin polymerization, cytoskeletal rearrangement, and directed cell movement towards the CCL20 gradient. This compound, as a CCR6 antagonist, blocks the initial ligand-receptor interaction, thereby abrogating the entire downstream signaling cascade.

Caption: CCR6/CCL20 Signaling and Inhibition by this compound.

Experimental Workflow for In Vitro Th17 Cell Migration Assay

The following diagram illustrates the key steps in the Transwell chemotaxis assay used to assess the inhibitory effect of this compound.

Caption: Workflow for the In Vitro Th17 Cell Migration Assay.

Logical Relationship of this compound in the Context of Th17 Cell-Mediated Inflammation

This diagram outlines the logical connections between the key molecular and cellular players in Th17-driven inflammation and the inhibitory role of this compound.

Caption: Inhibition of Th17-Mediated Inflammation by this compound.

Conclusion

This compound is a highly potent and selective antagonist of the CCR6 receptor, which plays a pivotal role in the migration of pathogenic Th17 cells. By effectively blocking the CCR6/CCL20 axis, this compound demonstrates significant potential as a therapeutic agent for a range of autoimmune and inflammatory diseases. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working on novel therapies targeting Th17 cell-mediated pathologies. Further clinical investigation of this compound is warranted to establish its safety and efficacy in human diseases.

References

- 1. The roles of CCR6 in migration of Th17 cells and regulation of effector T-cell balance in the gut - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CCR6 inhibitor | Probechem Biochemicals [probechem.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound shows promise in the treatment of skin autoimmune diseases | BioWorld [bioworld.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Methodological refinement of Aldara-induced psoriasiform dermatitis model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methodological refinement of Aldara-induced psoriasiform dermatitis model in mice - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Selectivity Profile of IDOR-1117-2520: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of IDOR-1117-2520, a potent and selective antagonist of the C-C chemokine receptor type 6 (CCR6). The information presented here is intended for researchers, scientists, and professionals involved in drug development, offering a comprehensive overview of the compound's biological activity, target engagement, and off-target profile.

Introduction

This compound, also known as compound 45, is a small molecule inhibitor of CCR6, a key chemokine receptor involved in the migration of pathogenic T helper 17 (Th17) cells.[1][2] These cells are implicated in the pathogenesis of various autoimmune diseases, including psoriasis.[1][2] By blocking the interaction between CCR6 and its ligand, CCL20, this compound aims to inhibit the recruitment of these inflammatory cells to target tissues, offering a promising therapeutic strategy for autoimmune disorders.[2][3] The compound is currently being evaluated in a Phase 1 clinical trial.[2][3]

Selectivity Profile of this compound

The selectivity of a drug candidate is a critical determinant of its safety and efficacy. Extensive in vitro assays have been conducted to characterize the selectivity of this compound against a panel of related chemokine receptors and other immune-associated G-protein coupled receptors (GPCRs).

In Vitro Selectivity Data

The following table summarizes the inhibitory activity of this compound against its primary target, CCR6, and its lack of activity against other receptors at concentrations up to 10 μM.[3]

| Target | Assay Type | IC50 (nM) | Off-Target Activity (at 10 µM) |

| Human CCR6 | β-arrestin recruitment | 30 | - |

| Human CCR6 | CCL20-mediated calcium flow | 63 | - |

| hERG | - | 9400 | - |

| CCR5 | In vitro assay | - | No activity |

| CCR7 | In vitro assay | - | No activity |

| CCR8 | In vitro assay | - | No activity |

| CXCR2 | In vitro assay | - | No activity |

| CXCR3 | In vitro assay | - | No activity |

| CXCR4 | In vitro assay | - | No activity |

| CXCR5 | In vitro assay | - | No activity |

| CXCR6 | In vitro assay | - | No activity |

| FPR1 | In vitro assay | - | No activity |

| FPR2 | In vitro assay | - | No activity |

| C3aR | In vitro assay | - | No activity |

| ChemR23 | In vitro assay | - | No activity |

| C5aR1 | In vitro assay | - | No activity |

| EP2 receptor | In vitro assay | - | No activity |

| EP4 receptor | In vitro assay | - | No activity |

| ETA receptor | In vitro assay | - | No activity |

| ETB receptor | In vitro assay | - | No activity |

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by antagonizing the CCR6 receptor, thereby disrupting the CCL20-CCR6 signaling axis. This axis plays a crucial role in the recruitment of pathogenic Th17 cells, which are key drivers of inflammation in autoimmune diseases like psoriasis. The downstream effects of this signaling pathway involve the IL-17 and IL-23 pathways.[1][2][3]

Caption: CCR6 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The selectivity and efficacy of this compound were evaluated using a combination of in vitro and in vivo experimental models.

In Vitro Assays

β-Arrestin Recruitment Assay: This assay measures the ability of a compound to inhibit the recruitment of β-arrestin to the CCR6 receptor upon stimulation with its ligand, CCL20. The IC50 value of 30 nM for this compound indicates potent antagonism of this signaling pathway.[4]

Calcium Mobilization Assay (FLIPR): This assay assesses the antagonist's ability to block the transient increase in intracellular calcium concentration mediated by CCR6 activation. This compound demonstrated an IC50 of 63 nM in this assay.[4][5]

Chemotaxis Assay: This functional assay confirmed that this compound effectively inhibits the migration of both B cells and T cells at a concentration of 50 nM.[5]

Caption: Workflow for In Vitro Characterization of this compound.

In Vivo Models

The in vivo efficacy of this compound was investigated in established mouse models of skin inflammation that mimic key aspects of human psoriasis.[1][2]

Aldara-Induced Skin Inflammation Model: In this model, topical application of Aldara (imiquimod) cream induces a psoriasis-like skin inflammation. Treatment with this compound led to a dose-dependent reduction in ear thickness.[1]

IL-23-Induced Skin Inflammation Model: Intradermal injection of IL-23 also induces a psoriasiform dermatitis. This compound was shown to reduce ear swelling in this model and was found to be superior to anti-IL-17A antibody treatment.[1] In these models, the effects of this compound were assessed using flow cytometry, RNA sequencing, and transcriptome-based cell type deconvolution to characterize immune cell migration patterns.[2]

OVA-Induced Lung Inflammation Model: An in vivo proof-of-mechanism study in a mouse model of lung inflammation confirmed that a representative compound from the same chemical class as this compound effectively inhibited the migration of targeted CCR6+ cells into the bronchoalveoli.[6][7]

Caption: Workflow for In Vivo Efficacy Testing of this compound.

Conclusion

This compound is a potent and highly selective antagonist of the CCR6 receptor. The comprehensive in vitro and in vivo studies demonstrate its ability to effectively block the CCL20-CCR6 signaling axis, leading to the inhibition of inflammatory cell migration. Its high selectivity against a broad range of other receptors suggests a favorable safety profile. These findings support the ongoing clinical development of this compound as a promising oral therapeutic for the treatment of psoriasis and potentially other autoimmune diseases driven by the Th17 pathway.

References

- 1. This compound shows promise in the treatment of skin autoimmune diseases | BioWorld [bioworld.com]

- 2. Efficacy of this compound, a novel, orally available CCR6 antagonist in preclinical models of skin dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Novel CCR6-selective antagonist advances in the immune-mediated disorders pipeline | BioWorld [bioworld.com]

- 6. Discovery of the Clinical Candidate this compound: A Potent and Selective Antagonist of CCR6 for Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

IDOR-1117-2520: A Novel CCR6 Antagonist for Modulating the IL-17/IL-23 Axis in Autoimmune Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The interleukin-17 (IL-17)/interleukin-23 (IL-23) signaling axis is a critical driver of pathogenesis in a multitude of autoimmune diseases, including psoriasis. A key mechanism in this pathway is the recruitment of pathogenic T helper 17 (Th17) cells to sites of inflammation. This migration is predominantly mediated by the interaction of the chemokine receptor CCR6, highly expressed on Th17 cells, with its ligand CCL20, which is upregulated in inflamed tissues. IDOR-1117-2520 is a potent, selective, and orally available small molecule antagonist of CCR6. By inhibiting the CCR6/CCL20 axis, this compound effectively disrupts the migration of pathogenic Th17 cells, thereby attenuating the inflammatory cascade driven by the IL-17/IL-23 axis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction: The IL-17/IL-23 Axis and the Role of CCR6

The IL-23/IL-17 axis is a central inflammatory pathway in many autoimmune disorders. IL-23, primarily produced by dendritic cells and macrophages, promotes the expansion and maintenance of Th17 cells.[1] These Th17 cells are major producers of pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22.[1] These cytokines act on various cell types, such as keratinocytes, leading to the production of antimicrobial peptides, chemokines, and other inflammatory mediators that amplify the inflammatory response and contribute to tissue damage.

A critical step in the pathogenic activity of Th17 cells is their migration from the lymph nodes to inflamed tissues. This process is orchestrated by the chemokine receptor CCR6 and its exclusive ligand, CCL20.[2] Inflamed tissues show high levels of CCL20, creating a chemotactic gradient that attracts CCR6-expressing Th17 cells to the site of inflammation.[2] Therefore, targeting the CCR6/CCL20 axis presents a promising therapeutic strategy to inhibit the recruitment of pathogenic Th17 cells and modulate the downstream effects of the IL-17/IL-23 pathway.

This compound is a novel CCR6 antagonist designed to specifically block this interaction and is currently under clinical investigation.[3][4]

Mechanism of Action of this compound

This compound functions as a direct antagonist of the CCR6 receptor. By binding to CCR6, it prevents the binding of CCL20, thereby inhibiting the downstream signaling events that lead to chemotaxis and cell migration.[5][6] This targeted action effectively reduces the infiltration of pathogenic CCR6+ Th17 cells into inflamed tissues, thus disrupting the inflammatory feedback loop of the IL-17/IL-23 axis.

Figure 1: Simplified signaling pathway illustrating the inhibitory effect of this compound.

Preclinical Efficacy of this compound

The efficacy of this compound has been demonstrated in preclinical mouse models of skin inflammation that are highly dependent on the IL-17/IL-23 axis.

In Vitro Activity

This compound has shown potent and selective antagonist activity in in vitro assays.

| Assay | Species | IC50 | Reference |

| CCL20-mediated Calcium Flow | Human | 63 nM | [5] |

| β-arrestin Recruitment | Human | 30 nM | [5] |

In Vivo Efficacy in Mouse Models of Psoriasis

Topical application of Aldara® cream, a TLR7/8 agonist, induces a psoriasis-like skin inflammation in mice, characterized by erythema, scaling, and epidermal thickening, which is dependent on the IL-23/IL-17 axis.

| Treatment Group | Dose | Endpoint | Result | Reference |

| This compound | 0.5 mg/mL in drinking water | Ear Thickness | Significant dose-dependent reduction (p<0.0001 vs. vehicle) | [7] |

| This compound | 50 mg/kg (gavage) | Infiltration of CCR6+ T cells | Significant reduction in the ear | [7] |

| This compound | Various | Efficacy Comparison | Equally efficacious as IL-17 and IL-23 inhibition | [3] |

Intradermal injection of IL-23 in mice induces a localized inflammatory response with key features of psoriasis.

| Treatment Group | Dose | Endpoint | Result | Reference |

| This compound | Not specified | Ear Swelling | Successful reduction over 7 days | [7] |

| This compound | Not specified | Efficacy Comparison | Superior to anti-IL-17A antibody treatment | [7] |

Experimental Protocols

Aldara®-Induced Psoriasiform Dermatitis Mouse Model

This protocol is adapted from established methods to induce psoriasis-like skin inflammation in mice.

Figure 2: Experimental workflow for the Aldara®-induced psoriasis mouse model.

Materials:

-

8-12 week old C57BL/6 mice

-

Aldara® cream (5% imiquimod)

-

This compound (formulated for oral gavage or in drinking water)

-

Vehicle control

-

Calipers for ear thickness measurement

-

Anesthesia

Procedure:

-

Acclimatization and Shaving: One day prior to the start of the experiment, shave the dorsal skin of the mice.

-

Treatment Initiation: On day 0, begin daily topical application of 62.5 mg of Aldara® cream to a defined area of the shaved back and/or ears.

-

Drug Administration: Administer this compound or vehicle control daily via the chosen route (e.g., oral gavage at 50 mg/kg).

-

Monitoring: Daily, measure ear thickness using calipers and score the severity of skin inflammation (erythema, scaling, thickness) based on a standardized scoring system. Monitor body weight.

-

Termination and Tissue Collection: On day 8, euthanize the mice. Collect ear and dorsal skin tissue for further analysis. Spleens may also be collected to assess systemic effects.

-

Downstream Analysis: Process tissues for histology (H&E staining), flow cytometry to analyze immune cell infiltration, and RNA sequencing to assess gene expression changes.

Flow Cytometry for Immune Cell Profiling in Skin

Materials:

-

Collected skin tissue

-

Digestion buffer (e.g., RPMI with collagenase D and DNase I)

-

70 µm cell strainers

-

FACS buffer (PBS with 2% FBS)

-

Fc block (anti-CD16/32)

-

Fluorochrome-conjugated antibodies against murine: CD45, CD3, CD4, CCR6, IL-17A, etc.

-

Fixation/Permeabilization buffer

-

Flow cytometer

Procedure:

-

Tissue Digestion: Mince the skin tissue and incubate in digestion buffer at 37°C with agitation to generate a single-cell suspension.

-

Cell Straining: Pass the digested tissue through a 70 µm cell strainer to remove debris.

-

Surface Staining: Resuspend cells in FACS buffer. Block Fc receptors with Fc block. Stain for surface markers (e.g., CD45, CD3, CD4, CCR6) by incubating with the antibody cocktail in the dark on ice.

-

Intracellular Staining (for cytokines): For intracellular cytokine staining (e.g., IL-17A), stimulate cells in vitro (e.g., with PMA/Ionomycin and a protein transport inhibitor) prior to surface staining. After surface staining, fix and permeabilize the cells using a commercial kit. Then, stain for intracellular targets.

-

Data Acquisition and Analysis: Acquire stained cells on a flow cytometer. Analyze the data using appropriate software to quantify the populations of interest (e.g., CD45+CD3+CD4+CCR6+ Th17 cells).

Conclusion

This compound represents a promising therapeutic agent for autoimmune diseases driven by the IL-17/IL-23 axis. Its mechanism of action, centered on the inhibition of the CCR6/CCL20 axis, directly targets the migration of pathogenic Th17 cells to inflamed tissues. Preclinical data from robust mouse models of psoriasis demonstrate its potent anti-inflammatory effects, with an efficacy comparable or superior to direct inhibition of IL-17 or IL-23. The detailed experimental protocols provided in this guide offer a framework for further investigation into the therapeutic potential of this compound and other CCR6 antagonists in the field of immunology and drug development. As this compound progresses through clinical trials, it holds the potential to become a valuable oral therapy for patients suffering from debilitating autoimmune conditions.[3][8]

References

- 1. The Imiquimod-Induced Skin Inflammation Model of Psoriasis (Ps) in Mice | Redoxis [redoxis.se]

- 2. imavita.com [imavita.com]

- 3. IL-23- and Imiquimod-Induced Models of Experimental Psoriasis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Maximizing the Utility of Transcriptomics Data in Inflammatory Skin Diseases [frontiersin.org]

- 5. The CCR6/CCL20 Axis Mediates Th17 Cell Migration to the Ocular Surface in Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methodological refinement of Aldara-induced psoriasiform dermatitis model in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The CCR6/CCL20 axis mediates Th17 cell migration to the ocular surface in dry eye disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of IDOR-1117-2520: A Potent and Selective CCR6 Antagonist for Autoimmune Diseases

A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

IDOR-1117-2520 is a novel, orally available small molecule that acts as a potent and selective antagonist of the C-C chemokine receptor type 6 (CCR6). Developed by Idorsia Pharmaceuticals, this clinical candidate has emerged from a dedicated drug discovery program aimed at addressing the significant unmet medical need in autoimmune diseases. By targeting the CCR6/CCL20 axis, this compound effectively inhibits the migration of pathogenic T helper 17 (Th17) cells, key drivers of inflammation in various autoimmune conditions. This document provides an in-depth technical overview of the discovery, mechanism of action, preclinical pharmacology, and developmental status of this compound.

Introduction

The migration of immune cells to sites of inflammation is a critical process in the pathogenesis of autoimmune diseases.[1] The chemokine receptor CCR6 and its exclusive ligand, CCL20, play a pivotal role in this process, particularly in guiding the trafficking of Th17 cells.[2] These cells are major producers of pro-inflammatory cytokines, such as IL-17 and IL-23, and are strongly implicated in the pathology of diseases like psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[2][3] Consequently, the CCR6/CCL20 axis represents a compelling therapeutic target for the development of novel immunomodulatory agents.

This compound, also known as compound 45, was identified through a high-throughput screening (HTS) campaign followed by extensive structural optimization.[1][4] The development program successfully addressed several challenges in the parent chemical series, including cytotoxicity, phototoxicity, and hERG channel activity, culminating in a clinical candidate with a well-balanced profile of potency, selectivity, and drug-like properties.[1][5] Currently, this compound is undergoing Phase 1 clinical trials for the treatment of immune-mediated disorders.[2][6]

Mechanism of Action

This compound is a selective and insurmountable antagonist of the CCR6 receptor.[1][5] Its primary mechanism of action involves blocking the interaction between CCR6 and its ligand CCL20. This inhibition prevents the downstream signaling cascade that leads to chemotaxis and the recruitment of CCR6-expressing immune cells, most notably Th17 cells, to inflamed tissues.[4] By disrupting this migration, this compound modulates the inflammatory response at a crucial early stage. The molecule has been shown to be highly selective for CCR6, with no significant activity against a panel of other chemokine receptors and immune-associated G-protein coupled receptors (GPCRs).

The signaling pathway inhibited by this compound is central to the pathogenesis of Th17-driven autoimmune diseases. The diagram below illustrates the role of the CCR6/CCL20 axis in the recruitment of Th17 cells and the point of intervention for this compound.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Potency and Selectivity

| Assay | Species | IC50 | Reference |

| CCL20-mediated Calcium Flow | Human | 63 nM | [7] |

| β-arrestin Recruitment | Human | 30 nM | [7] |

| hERG Inhibition | Human | 9.4 µM | [8] |

| Receptor Internalization | Human | 20 nM | [8] |

| Chemokine Receptor Panel (CCR5, CCR7, CCR8, CXCR2, CXCR3, CXCR4, CXCR5, CXCR6) | Human | > 10 µM |

Table 2: Preclinical Pharmacokinetics

| Species | Route | Dose (mg/kg) | AUC (ng·h/mL) | Cmax (ng/mL) | Tmax (h) | Plasma Clearance (mL/min/kg) | Bioavailability (%) | Reference |

| Rat | Oral | 10 | 166 | 132 | 0.3 | - | 19 | [8] |

| Rat | Oral | 100 | 2770 | 822 | 0.3 | - | - | [8] |

| Rat | IV | 3 | 443 | - | - | 110 | - | [8] |

| Dog | Oral | 10 | - | - | - | - | 95 | [8] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Assays

The potency of this compound to inhibit CCL20-induced calcium mobilization was assessed using a FLIPR (Fluorometric Imaging Plate Reader) assay.[8]

-

Cell Line: CHO cells stably expressing human CCR6.

-

Method:

-

Cells were seeded into 384-well plates and incubated overnight.

-

Cells were loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer.

-

This compound was pre-incubated with the cells at various concentrations.

-

CCL20 was added to stimulate calcium flux, and the fluorescence intensity was measured using the FLIPR instrument.

-

IC50 values were calculated from the concentration-response curves.

-

The ability of this compound to block CCL20-induced β-arrestin recruitment to CCR6 was measured.[7]

-

Technology: Enzyme Fragment Complementation (EFC) technology (e.g., PathHunter® assay).

-

Method:

-

A cell line co-expressing CCR6 fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger enzyme fragment (Enzyme Acceptor) was used.

-

Cells were plated in 384-well plates.

-

This compound was added at varying concentrations, followed by stimulation with CCL20.

-

Upon β-arrestin recruitment to the activated CCR6, the enzyme fragments complement to form an active enzyme.

-

A substrate is added, and the resulting chemiluminescent signal is measured.

-

IC50 values were determined from the inhibition of the CCL20-induced signal.

-

The following diagram outlines the workflow for the in vitro assays.

In Vivo Models of Skin Inflammation

The efficacy of this compound was evaluated in preclinical models of psoriasis-like skin inflammation.[2][3]

-

Animal Model: Mice (e.g., C57BL/6).

-

Method:

-

A daily topical dose of Aldara® cream (containing 5% imiquimod) was applied to the shaved back and/or ear of the mice for a period of 5-7 days to induce a psoriasis-like phenotype.

-

This compound was administered orally at various doses.

-

Disease severity was assessed daily by measuring parameters such as ear thickness, erythema (redness), and scaling.

-

At the end of the study, skin and lymphoid tissues were collected for further analysis.

-

-

Animal Model: Mice.

-

Method:

-

Intradermal injections of recombinant IL-23 were administered to the mouse ear to induce inflammation.

-

This compound was administered orally.

-

Ear swelling was measured as a primary endpoint.

-

-

Flow Cytometry: To quantify the infiltration of immune cells (e.g., CCR6+ T cells) into the inflamed skin.[2]

-

RNA Sequencing and Transcriptomics: To analyze gene expression changes in the skin and understand the molecular pathways modulated by this compound.[2]

-

Histopathology: To examine the microscopic changes in the skin, such as acanthosis (epidermal thickening) and inflammatory cell infiltrates.[3]

The logical relationship of the in vivo experimental design is depicted below.

Conclusion

This compound is a promising, orally available, and selective CCR6 antagonist with a well-defined mechanism of action. Preclinical data have demonstrated its ability to effectively block the CCR6/CCL20 axis, leading to reduced immune cell infiltration and inflammation in relevant animal models of autoimmune skin disease. The favorable in vitro and in vivo profile of this compound supports its continued clinical development as a potential first-in-class therapy for psoriasis and other Th17-mediated autoimmune disorders. Ongoing Phase 1 studies will provide crucial safety and pharmacokinetic data in humans, paving the way for future efficacy trials.

References

- 1. The roles of CCR6 in migration of Th17 cells and regulation of effector T-cell balance in the gut - PMC [pmc.ncbi.nlm.nih.gov]

- 2. real.mtak.hu [real.mtak.hu]

- 3. mdpi.com [mdpi.com]

- 4. Human CCR6+ Th cells show both an extended stable gradient of Th17 activity and imprinted plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CCR6 as a Potential Target for Therapeutic Antibodies for the Treatment of Inflammatory Diseases [mdpi.com]

- 6. bu.edu [bu.edu]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

In Vitro Characterization of IDOR-1117-2520: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

IDOR-1117-2520 is a potent, selective, and orally available small molecule antagonist of the C-C chemokine receptor type 6 (CCR6). This receptor and its exclusive ligand, CCL20, are pivotal in the migration of pathogenic T helper 17 (Th17) cells, which are deeply implicated in the pathophysiology of various autoimmune diseases, including psoriasis.[1] By inhibiting the CCL20-CCR6 signaling axis, this compound presents a promising therapeutic strategy for these conditions. This document provides a comprehensive overview of the in vitro characterization of this compound, detailing its pharmacological activity through a series of key assays. The presented data, experimental protocols, and pathway diagrams offer a technical resource for researchers in the field of immunology and drug discovery.

Core Pharmacological Profile

This compound demonstrates a strong and selective inhibitory profile against the human CCR6 receptor. Its antagonist activity has been quantified through multiple functional in vitro assays, which are summarized below.

Table 1: In Vitro Potency and Safety of this compound

| Assay Target | Assay Type | Endpoint | IC50 Value |

| Human CCR6 | Calcium Mobilization (FLIPR) | Inhibition of CCL20-mediated calcium flux | 63 nM[2] |

| Human CCR6 | β-Arrestin Recruitment | Inhibition of β-arrestin recruitment | 30 nM[2] |

| Human CCR6 | Receptor Internalization | Inhibition of receptor internalization | 20 nM |

| hERG Potassium Channel | Patch Clamp Electrophysiology | Inhibition of channel current | 9.4 µM |

Table 2: Selectivity Profile of this compound

| Receptor Family | Assayed Receptors | Activity |

| Chemokine Receptors | CCR5, CCR7, CCR8, CXCR2, CXCR3, CXCR4, CXCR5, CXCR6 | No significant activity up to 10 µM[3] |

| Other GPCRs | FPR1, FPR2, C3aR, ChemR23, C5a1 receptor, EP2, EP4, ETA, ETB | No significant activity up to 10 µM[3] |

Signaling Pathway and Mechanism of Action

This compound acts as an insurmountable antagonist at the CCR6 receptor, a G-protein coupled receptor (GPCR).[4][5][6] In pathological states like psoriasis, the chemokine CCL20 is upregulated in inflamed tissues. CCL20 binds to CCR6 on the surface of immune cells, particularly Th17 cells, initiating a signaling cascade.[1] This cascade leads to chemotaxis, the directed migration of these cells to the site of inflammation, perpetuating the inflammatory response through the release of cytokines such as IL-17 and IL-23.[1] this compound blocks the binding of CCL20 to CCR6, thereby inhibiting downstream signaling events like calcium mobilization and β-arrestin recruitment, and ultimately preventing the migration of pathogenic immune cells.[2][3]

References

- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. A Broad G Protein-Coupled Receptor Internalization Assay that Combines SNAP-Tag Labeling, Diffusion-Enhanced Resonance Energy Transfer, and a Highly Emissive Terbium Cryptate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GPCR Internalization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 4. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 5. researchgate.net [researchgate.net]

- 6. fda.gov [fda.gov]

The CCR6 Antagonist IDOR-1117-2520: A Technical Guide to its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

IDOR-1117-2520 is a potent and selective antagonist of the C-C chemokine receptor type 6 (CCR6) developed by Idorsia Pharmaceuticals.[1] CCR6 plays a pivotal role in the migration and recruitment of T helper 17 (Th17) cells and other immune cells to sites of inflammation, primarily through its interaction with its exclusive ligand, CCL20.[1][2] This axis is implicated in the pathophysiology of various immune-mediated inflammatory diseases. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its in vitro and in vivo characteristics, and detailed experimental protocols for its evaluation.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and pharmacokinetic profile.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Assay | Species | IC50 (nM) | Reference |

| Potency | Calcium Mobilization (FLIPR) | Human | 62.9 | [1] |

| β-Arrestin Recruitment | Human | 30 | ||

| Receptor Internalization | Human | 20 | [1] | |

| Chemotaxis (B and T cells) | Human | ~50 | [1] | |

| Selectivity | hERG Channel Blockade | Human | 9400 | [1] |

| Other Chemokine Receptors | Human | >10,000 |

Data presented as IC50 values, the concentration of the antagonist that inhibits 50% of the maximal response.

Table 2: Preclinical Pharmacokinetics of this compound

| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Plasma Clearance (mL/min/kg) |

| Rat | Oral | 10 | 132 | 0.3 | 166 | 19 | - |

| Rat | Oral | 100 | 822 | 0.3 | 2770 | - | - |

| Rat | IV | 3 | - | - | 443 | - | 110 |

| Dog | Oral | 10 | - | - | - | 95 | - |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; IV: Intravenous.[1]

Mechanism of Action

This compound is a selective and insurmountable antagonist of CCR6.[3][4] It competitively blocks the binding of the natural ligand, CCL20, to the CCR6 receptor. This inhibition prevents the initiation of downstream signaling cascades that are crucial for the chemotaxis of immune cells.

References

- 1. real.mtak.hu [real.mtak.hu]

- 2. The Chemokine, CCL20, and Its Receptor, CCR6, in the Pathogenesis and Treatment of Psoriasis and Psoriatic Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout [helvia.uco.es]

- 4. researchgate.net [researchgate.net]

IDOR-1117-2520: A Novel CCR6 Antagonist for Immunological Therapeutics

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

IDOR-1117-2520 is a novel, orally available, potent, and highly selective small-molecule antagonist of the C-C chemokine receptor type 6 (CCR6). This receptor plays a pivotal role in the migration of pathogenic T helper 17 (Th17) cells to sites of inflammation, a key process in the pathophysiology of numerous autoimmune diseases. By inhibiting the interaction between CCR6 and its ligand, CCL20, this compound offers a promising therapeutic strategy for conditions such as psoriasis and other immune-mediated disorders. This document provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and detailed experimental methodologies.

Introduction: The Role of the CCL20/CCR6 Axis in Autoimmunity

The chemokine receptor CCR6 is predominantly expressed on various immune cells, including Th17 cells, regulatory T cells (Tregs), B cells, and immature dendritic cells.[1] Its exclusive ligand, CCL20, is expressed by epithelial cells in tissues, and its expression is upregulated in response to pro-inflammatory stimuli. The CCL20/CCR6 signaling axis is a critical pathway that directs the migration of these immune cells to inflamed tissues, thereby perpetuating the inflammatory response characteristic of many autoimmune diseases.[2]

In conditions like psoriasis, the infiltration of pathogenic Th17 cells into the skin is a hallmark of the disease. These cells produce pro-inflammatory cytokines, including Interleukin-17 (IL-17) and Interleukin-23 (IL-23), which drive the inflammatory cascade.[1] Consequently, targeting the CCL20/CCR6 axis to block the recruitment of these pathogenic immune cells represents a highly specific and promising therapeutic approach. This compound has been developed to precisely inhibit this interaction.

Mechanism of Action of this compound

This compound functions as a direct antagonist of the CCR6 receptor. By binding to CCR6, it prevents the binding of CCL20, thereby inhibiting the downstream signaling pathways that lead to cellular migration. This targeted action effectively reduces the infiltration of CCR6-expressing immune cells, particularly pathogenic Th17 cells, into inflamed tissues.[1][2]

The inhibition of the CCL20/CCR6 axis by this compound modulates multiple inflammatory pathways beyond the proximal IL-17/IL-23 pathway.[1] This suggests a broader anti-inflammatory effect by preventing the initial recruitment of key immune cells that orchestrate the inflammatory response.

Preclinical Data

In Vitro Efficacy and Selectivity

This compound has demonstrated potent and selective antagonism of the CCR6 receptor in a variety of in vitro assays.

| Assay | Species | Result (IC50) | Reference |

| CCL20-mediated Calcium Flow | Human | 63 nM | [3] |

| β-arrestin Recruitment | Human | 30 nM | [3] |

| Receptor Internalization | Not Specified | 20 nM | [4] |

| hERG Inhibition | Not Specified | 9.4 µM | [4] |

This compound exhibited high selectivity for CCR6, with no significant activity observed against a panel of related chemokine receptors (CCR5, CCR7, CCR8, CXCR2, CXCR3, CXCR4, CXCR5, and CXCR6) at concentrations up to 10 µM.[2] Furthermore, it demonstrated no toxicity in HepaRG cells.[4]

In Vivo Efficacy in Psoriasis Models

The efficacy of this compound has been evaluated in two key preclinical models of psoriasis: the Aldara™ (imiquimod)-induced and the IL-23-induced skin inflammation mouse models.

In the Aldara™ model, daily topical application of imiquimod cream induces a psoriasis-like skin inflammation characterized by increased ear thickness and infiltration of immune cells. Oral administration of this compound resulted in a dose-dependent reduction in ear thickness and a significant decrease in the infiltration of CCR6+ T cells into the inflamed skin.[5] The efficacy of this compound was comparable to that of neutralizing antibodies against IL-17 and IL-23.[1]

In the IL-23-induced dermatitis model, intradermal injections of IL-23 provoke a similar inflammatory response. This compound also demonstrated significant efficacy in this model, reducing ear swelling over a 7-day period and proving superior to anti-IL-17A antibody treatment.[5] Histopathological analysis confirmed a reduction in acanthosis (thickening of the epidermis) and inflammation in the dermis and epidermis in animals treated with this compound.[5]

Pharmacokinetic Profile

Pharmacokinetic studies have been conducted in rats and dogs, demonstrating good oral bioavailability.

| Species | Dose (Oral) | AUC | Cmax | tmax | Bioavailability | Reference |

| Rat | 10 mg/kg | 166 ng·h/mL | 132 ng/mL | 0.3 h | 19% | [4] |

| Rat | 100 mg/kg | 2770 ng·h/mL | 822 ng/mL | 0.3 h | Not Specified | [4] |

| Dog | 10 mg/kg | Not Specified | Not Specified | Not Specified | 95% | [4] |

Intravenous administration in rats (3 mg/kg) resulted in an AUC of 443 ng·h/mL and a plasma clearance of 110 mL/min/kg.[4] No toxicological issues were detected in these preclinical studies.[4]

Experimental Protocols

In Vitro Assays

-

Calcium Mobilization Assay: The inhibitory activity of this compound on CCL20-induced calcium mobilization in cells expressing recombinant human CCR6 was measured using a FLIPR (Fluorometric Imaging Plate Reader) assay. The IC50 value was determined from the concentration-response curve.[4]

-

β-Arrestin Recruitment Assay: The ability of this compound to block CCL20-induced β-arrestin recruitment to human CCR6 was assessed in cells engineered to express the receptor and a β-arrestin reporter system. The IC50 value was calculated from the dose-response data.[3]

-

Chemotaxis Assay: The functional inhibition of B cell and T cell migration towards a CCL20 gradient by this compound was evaluated using a standard chemotaxis assay.[4]

In Vivo Models of Psoriasis

-

Aldara™-Induced Psoriasiform Dermatitis Model:

-

Animals: C57BL/6 mice.

-

Induction: A daily topical dose of 5% imiquimod cream (Aldara™) is applied to the shaved back and ears of the mice for 8 consecutive days.

-

Treatment: this compound is administered orally at various doses (e.g., a maximum efficacy dose of 0.5 mg/mL in drinking water) starting before or at the time of disease induction.[5]

-

Readouts: Ear thickness is measured daily. At the end of the study, skin and lymphoid tissues are harvested for histopathology, flow cytometry to quantify immune cell populations (e.g., CCR6+ T cells), and RNA sequencing to analyze gene expression changes.[5]

-

-

IL-23-Induced Dermatitis Model:

-

Animals: C57BL/6 mice.

-

Induction: Recombinant murine IL-23 is injected intradermally into the ear daily for a specified period (e.g., 7 days).

-

Treatment: this compound is administered orally.

-

Readouts: Similar to the Aldara™ model, including daily ear thickness measurements and end-of-study analysis of immune cell infiltration and gene expression.[5]

-

Conclusion and Future Directions

This compound is a promising novel therapeutic candidate for the treatment of psoriasis and potentially other autoimmune diseases driven by the CCL20/CCR6 axis. Its high potency, selectivity, and oral bioavailability, coupled with demonstrated efficacy in preclinical models, provide a strong rationale for its clinical development. This compound is currently being evaluated in a Phase 1 clinical trial.[1] Further investigation will elucidate its full therapeutic potential in various immune-mediated inflammatory disorders.

References

Methodological & Application

Application Notes and Protocols: IDOR-1117-2520 in the Aldara-Induced Dermatitis Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoriasis is a chronic autoimmune inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells, particularly T helper 17 (Th17) cells.[1] The Aldara™ (imiquimod)-induced dermatitis model in mice is a widely used preclinical model that recapitulates key features of human psoriasis.[2] Aldara, a Toll-like receptor 7 and 8 (TLR7/8) agonist, triggers an inflammatory cascade that is highly dependent on the IL-23/IL-17 axis, a critical pathway in psoriasis pathogenesis.[2] This model is therefore valuable for the evaluation of novel therapeutic agents targeting this pathway.

IDOR-1117-2520 is an orally available, potent, and selective antagonist of the C-C chemokine receptor 6 (CCR6).[3] CCR6 is the hallmark receptor for Th17 cells and plays a crucial role in their migration to sites of inflammation, guided by its ligand CCL20.[1][3] By blocking the CCR6-CCL20 axis, this compound is hypothesized to inhibit the recruitment of pathogenic Th17 cells to the skin, thereby ameliorating psoriatic inflammation. These application notes provide detailed protocols for utilizing this compound in the Aldara-induced dermatitis model and summarize the expected quantitative outcomes.

Data Presentation

Table 1: Effect of this compound on Ear Thickness in Aldara-Induced Dermatitis

| Treatment Group | Concentration in Drinking Water (mg/mL) | Mean Change in Ear Thickness (%) normalized to Day 0 |

| Sham | N/A | ~10% |

| Aldara® + Vehicle | N/A | ~120% |

| Aldara® + this compound | 0.02 | ~100% |

| Aldara® + this compound | 0.1 | ~80% |

| Aldara® + this compound | 0.3 | ~60% |

| Aldara® + this compound | 0.5 | ~40% |

| Aldara® + this compound | 1 | ~40% |

Data is approximated from graphical representations in scientific literature and presented as a percentage change from baseline (Day 0). Actual results may vary.[4]

Table 2: Effect of this compound on CCR6+ T Cell Infiltration in Ear Tissue

| Treatment Group | Concentration in Drinking Water (mg/mL) | Number of CCR6+ T cells per ear (Arbitrary Units) |

| Sham | N/A | Low |

| Aldara® + Vehicle | N/A | High |

| Aldara® + this compound | 0.5 | Significantly Reduced vs. Vehicle |

Data is based on qualitative and quantitative descriptions from scientific literature. Flow cytometry data shows a significant reduction in the number of CCR6+ T cells in the ears of mice treated with this compound compared to the vehicle-treated group.[4]

Experimental Protocols

Aldara-Induced Dermatitis Mouse Model

This protocol is adapted from established methods for inducing psoriasis-like skin inflammation in mice.[2][5][6]

Materials:

-

C57BL/6 mice (female, 8-12 weeks old)

-

Aldara™ cream (5% imiquimod)

-

Electric shaver

-

Depilatory cream (optional)

-

Calipers for ear thickness measurement

-

This compound

-

Vehicle for this compound (e.g., drinking water)

Procedure: